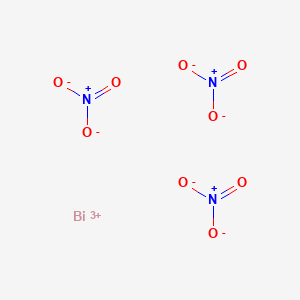

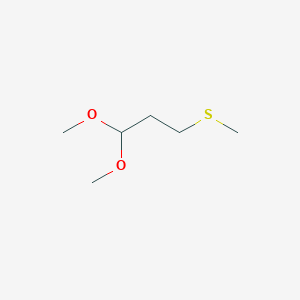

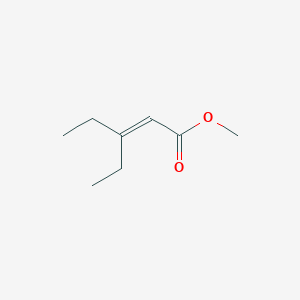

![molecular formula C7H3Cl2N3 B081957 1,4-Dichloropyrido[4,3-d]pyridazine CAS No. 14490-19-8](/img/structure/B81957.png)

1,4-Dichloropyrido[4,3-d]pyridazine

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyridazines, including 1,4-Dichloropyrido[4,3-d]pyridazine, can be achieved through several methods. One notable method involves the microwave-assisted synthesis of di(pyridin-2-yl)pyridazines via the inverse-electron-demand Diels-Alder reactions between acetylenes and 1,2,4,5-tetrazines, demonstrating an alternative route for synthesizing substituted pyridazines (Hoogenboom, Moore, & Schubert, 2006). Another synthesis pathway highlights the removal of hydrazino, chloro, and mercapto groups from substituted derivatives or by condensation of pyridine-dialdehydes with hydrazine (Paul & Rodda, 1968).

Molecular Structure Analysis

The molecular structure of 1,4-Dichloropyrido[4,3-d]pyridazine and its analogs has been elucidated using various spectroscopic techniques and X-ray diffraction analysis. For example, the compound 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was synthesized and characterized, highlighting the importance of molecular structure analysis in understanding the properties and reactivity of pyridazine derivatives (Sallam et al., 2021).

Chemical Reactions and Properties

Pyridazine derivatives undergo various chemical reactions, including cycloadditions, substitution, and oxidation processes, which are crucial for their functionalization and application in different domains. The reactions and properties of pyridopyridazines have been extensively studied, providing insights into their reactivity and chemical behavior (Paul & Rodda, 1969).

Physical Properties Analysis

The physical properties of pyridazine compounds, such as melting points, solubility, and crystalline structure, are influenced by their molecular structure. These properties are essential for the compound's applications in material science and pharmaceutical formulations. Studies on compounds like [1,2,5]oxadiazolo[3,4-d]pyridazine 1,5,6-trioxides reveal detailed physical properties, including crystal density and intermolecular interactions, contributing to a comprehensive understanding of these compounds (Ogurtsov et al., 2018).

Chemical Properties Analysis

The chemical properties of 1,4-Dichloropyrido[4,3-d]pyridazine, such as reactivity, stability, and interaction with other chemical entities, are central to its potential applications. The synthesis and herbicidal activities of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives underscore the versatility and broad application spectrum of pyridazine derivatives in creating compounds with desired biological activities (Xu et al., 2008).

Aplicaciones Científicas De Investigación

Pyridazine derivatives, including 1,4-Dichloropyrido[4,3-d]pyridazine, have unique physicochemical properties that contribute to their applications in molecular recognition and drug discovery . They are characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties can be important in drug-target interactions .

-

Drug Discovery

- Pyridazine derivatives have been found to exhibit a wide range of pharmacological activities . Several drugs based on its nucleus have come into light .

- The inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .

- The recent approvals of the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib represent the first examples of FDA-approved drugs that incorporate a pyridazine ring .

-

Molecular Recognition

-

Antimicrobial and Antitubercular Activities

-

Analgesic and Anti-inflammatory Activities

-

Antidiabetic and Antihypertensive Activities

-

Anticancer Activity

-

Bronchodilatory and Anti-allergic Activities

-

Antidepressant and Anxiolytic Activities

-

Anticonvulsant Activity

-

Inhibition of Linolenic Acid

-

Activity for Neurological Disorders

-

Synthetic Applications

Safety And Hazards

Propiedades

IUPAC Name |

1,4-dichloropyrido[3,4-d]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2N3/c8-6-4-1-2-10-3-5(4)7(9)12-11-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMVNXZZDBBSCSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=NN=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30481242 | |

| Record name | 1,4-Dichloropyrido[4,3-d]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dichloropyrido[4,3-d]pyridazine | |

CAS RN |

14490-19-8 | |

| Record name | 1,4-Dichloropyrido[4,3-d]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dichloropyrido[4,3-d]pyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

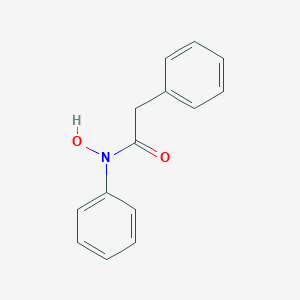

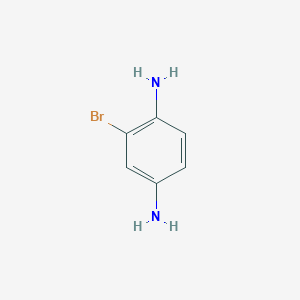

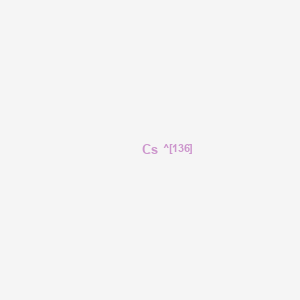

![Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium](/img/structure/B81881.png)

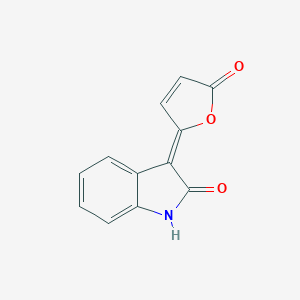

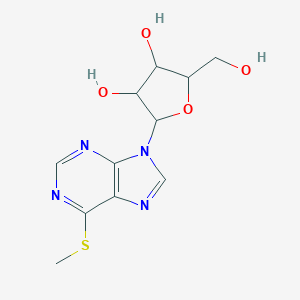

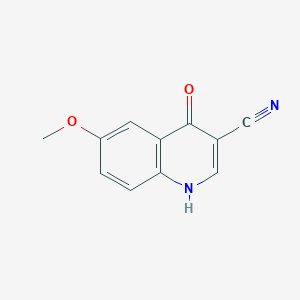

![trisodium 2-chloro-5-[[4,5-dihydro-3-methyl-5-oxo-1-[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]-1H-pyrazol-4-yl]azo]-4-sulphonatobenzoate](/img/structure/B81890.png)

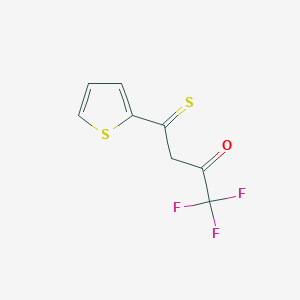

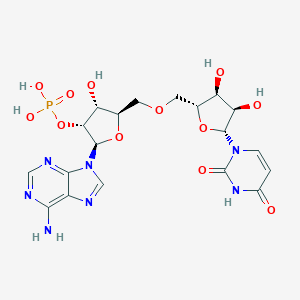

![Thiazolo[5,4-d]pyrimidine, 2-methyl-](/img/structure/B81891.png)